Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position of the thiophene ring and a 3,4-dichlorophenyl group at the 5-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been known to affect various biochemical pathways related to their pharmacological properties .
Result of Action
Thiophene derivatives have been known to exhibit various pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3,4-dichlorophenylboronic acid can be coupled with methyl 5-bromothiophene-2-carboxylate in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies to understand the biological activity of thiophene derivatives and their interactions with biological targets.
Comparison with Similar Compounds
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Comparison: Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is unique due to the presence of the 3,4-dichlorophenyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different substituents on the phenyl ring, it may exhibit distinct reactivity and biological activity profiles. The dichlorophenyl group can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c1-16-12(15)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZJPKMBBGFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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